molecular formula C19H22N2O2S2 B15087618 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one CAS No. 611185-74-1

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one

Cat. No.: B15087618
CAS No.: 611185-74-1
M. Wt: 374.5 g/mol
InChI Key: WEIHCIUUPHSBDT-NXVVXOECSA-N
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Description

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one typically involves the reaction of isatin derivatives with thiazolidinone precursors. One common method is the Knoevenagel condensation reaction, where isatin reacts with a thiazolidinone derivative in the presence of a base catalyst . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Ethyl-2-oxoindolin-3-ylidene)-3-hexyl-2-thioxothiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hexyl group and thioxothiazolidinone ring contribute to its potential as a versatile compound in various research applications.

Properties

CAS No.

611185-74-1

Molecular Formula

C19H22N2O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-3-hexyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H22N2O2S2/c1-3-5-6-9-12-21-18(23)16(25-19(21)24)15-13-10-7-8-11-14(13)20(4-2)17(15)22/h7-8,10-11H,3-6,9,12H2,1-2H3/b16-15-

InChI Key

WEIHCIUUPHSBDT-NXVVXOECSA-N

Isomeric SMILES

CCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC)/SC1=S

Canonical SMILES

CCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC)SC1=S

Origin of Product

United States

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